(1S,3R)-3-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid
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Overview
Description
(1S,3R)-3-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid: is an organic compound with a unique structure that combines a cyclohexane ring with an ethylbenzoyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane and 2-ethylbenzoyl chloride.
Friedel-Crafts Acylation: The 2-ethylbenzoyl group is introduced to the cyclohexane ring via a Friedel-Crafts acylation reaction. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).
Hydrolysis: The resulting product is then subjected to hydrolysis to convert the acylated intermediate into the desired carboxylic acid.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic ring.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology and Medicine:
Biological Studies: Used in studies to understand its interaction with biological molecules.
Industry:
Material Science: Potential use in the development of new materials with specific properties.
Chemical Manufacturing: Used as a building block for the synthesis of various chemicals.
Mechanism of Action
The mechanism of action of (1S,3R)-3-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid depends on its specific application
Carboxylic Acid Group: Can form hydrogen bonds and ionic interactions with biological molecules.
Aromatic Ring: Can participate in π-π interactions and hydrophobic interactions.
Comparison with Similar Compounds
- (1S,3R)-3-(2-methylbenzoyl)cyclohexane-1-carboxylic acid
- (1S,3R)-3-(2-chlorobenzoyl)cyclohexane-1-carboxylic acid
- (1S,3R)-3-(2-fluorobenzoyl)cyclohexane-1-carboxylic acid
Comparison:
- Structural Differences: The primary difference lies in the substituents on the benzoyl group (ethyl, methyl, chloro, fluoro).
- Reactivity: The presence of different substituents can influence the reactivity and chemical properties of the compound.
- Applications: Each compound may have unique applications based on its specific structure and functional groups.
Properties
IUPAC Name |
(1S,3R)-3-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-2-11-6-3-4-9-14(11)15(17)12-7-5-8-13(10-12)16(18)19/h3-4,6,9,12-13H,2,5,7-8,10H2,1H3,(H,18,19)/t12-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHVPNGFDVUYSF-OLZOCXBDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2CCCC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1C(=O)[C@@H]2CCC[C@@H](C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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